2-[5-(ethylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine
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Overview
Description
Scientific Research Applications
Electronic and Catalytic Applications
Compounds containing thienyl and triazolyl groups have been studied for their catalytic activities in the conversion of ethylene to α-olefins, showcasing the electronic influence of the sulfur atom in the thienyl group on catalytic performance (Bianchini et al., 2007). Such studies reveal the potential for designing catalysts with specific selectivity and activity based on the position of substituents on the thienyl and triazolyl moieties.
Antimicrobial Research
Derivatives of 1,2,4-triazoles and thienopyrimidines have been synthesized and evaluated for their antimicrobial activities. These compounds, including those similar to the specified molecule, show good to moderate activity against various microbial strains, indicating their potential as leads for developing new antimicrobial agents (Bayrak et al., 2009); (Bhuiyan et al., 2006).
Fluorescence and Electronic Properties
The synthesis and study of novel fluorescent compounds, including benzo[4,5]thieno[3,2-d]pyrimidine derivatives, highlight the electronic and fluorescence properties of these molecules. Such properties are essential for applications in materials science, including organic light-emitting diodes (OLEDs) and sensors (Yokota et al., 2012).
Molecular Docking and In Vitro Screening
Research on pyridine and fused pyridine derivatives has incorporated molecular docking and in vitro screening to assess their potential as antimicrobial and antioxidant agents. This approach allows for the exploration of the biological activity of compounds with structures related to the specified molecule, aiding in the identification of promising candidates for further development (Flefel et al., 2018).
Supramolecular Chemistry
Studies involving the encapsulation of lipophilic derivatives in water-soluble cages highlight the importance of such molecules in drug delivery systems. These findings demonstrate the potential of utilizing specific chemical structures for enhancing the solubility and bioavailability of therapeutic agents (Mattsson et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
2-(5-ethylsulfanyl-4-methyl-1,2,4-triazol-3-yl)-3-thiophen-2-yl-6-(trifluoromethyl)thieno[3,2-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4S3/c1-3-25-16-23-22-15(24(16)2)14-12(10-5-4-6-26-10)13-11(27-14)7-9(8-21-13)17(18,19)20/h4-8H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYICSOYKKQCMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1C)C2=C(C3=C(S2)C=C(C=N3)C(F)(F)F)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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